Physical and chemical properties of tetraamminecopper(II) sulfate
Physical and chemical properties of tetraamminecopper(II) sulfate
This technical guide provides an in-depth analysis of Tetraamminecopper(II) Sulfate, structured for researchers and scientists.
Chemical Identity:
Executive Summary
Tetraamminecopper(II) sulfate is a quintessential coordination complex serving as a high-fidelity model for
Molecular Architecture & Crystallography
The defining feature of tetraamminecopper(II) sulfate is its coordination geometry, which deviates from a perfect octahedron due to the Jahn-Teller effect .
-
Coordination Sphere: The copper(II) center is coordinated by four ammonia ligands in a square planar arrangement and one water molecule at the apical position, forming a square pyramidal geometry (
idealized symmetry).[2] -
Jahn-Teller Distortion: As a
system, the orbitals are unevenly occupied ( or vice versa). To lower the total energy, the complex undergoes axial elongation. The Cu-N bonds (equatorial) are significantly shorter (~2.04 Å) than the Cu-O bond (axial, ~2.33–2.60 Å). -
Crystal System: The complex crystallizes in the Orthorhombic system with space group Pnma .[2]
Structural Logic Diagram
The following diagram illustrates the orbital splitting causality leading to the observed geometry.
Caption: Logical progression of electronic states leading to the observed square pyramidal geometry.
Physicochemical Profile
The following data aggregates key physical properties relevant for handling and characterization.
| Property | Value | Context/Notes |
| Formula Weight | 245.75 g/mol | Monohydrate form |
| Appearance | Deep Blue-Violet Crystals | Characteristic of |
| Solubility | ~18.5 g/100 mL ( | High water solubility; insoluble in ethanol |
| Magnetic Moment | Consistent with S=1/2 (one unpaired electron) | |
| Density | 1.81 g/cm³ | Solid state |
| Thermal Stability | Decomposes >120°C | Loses |
Spectroscopic Characterization
Reliable identification relies on a multi-modal spectroscopic approach.
UV-Visible Spectroscopy[4]
-
Primary Feature: A broad absorption band at
nm . -
Mechanism: This corresponds to
transitions within the split -orbitals (specifically and ). -
Diagnostic Value: The shift from 800 nm (hexaaquacopper(II)) to 610 nm confirms the substitution of weak-field
ligands by stronger-field ligands.
Electron Paramagnetic Resonance (EPR)
EPR provides definitive proof of the electronic ground state and geometry.
-
Signal: Anisotropic signal characteristic of an axial symmetry.
-
Parameters:
- [4]
-
Interpretation: The relationship
confirms the unpaired electron resides in the orbital, validating the elongated square pyramidal/planar geometry.[4]
Infrared Spectroscopy (FTIR)
- : 3100–3300 cm⁻¹ (Ammonia stretches).[2][4]
- : ~420 cm⁻¹ (Metal-ligand bond formation).[2]
- : ~980–1100 cm⁻¹ (Sulfate anion modes).
Synthesis & Purification Protocol
This protocol emphasizes the chemical causality required to avoid common impurities (e.g.,
Critical Mechanism
-
Ligand Exchange: Ammonia acts as a stronger Lewis base than water, displacing it from the coordination sphere.
-
Solubility Switch: The complex is soluble in water but insoluble in ethanol. Adding ethanol lowers the dielectric constant of the solvent mixture, forcing precipitation.
-
pH Control: Excess ammonia is strictly required to prevent the precipitation of copper(II) hydroxide (
). The high concentration of drives the equilibrium toward the soluble ammine complex.
Experimental Workflow
Caption: Step-by-step synthesis workflow highlighting critical control points (red).
Detailed Procedure
-
Dissolution: Dissolve 5.0 g of finely ground
in 5-10 mL of distilled water. Heat gently if necessary, but do not boil. -
Complexation: In a fume hood, slowly add concentrated ammonia (15 M) with stirring.
-
Observation: A pale blue precipitate (
) will form initially. -
Action: Continue adding ammonia until the precipitate completely redissolves to form a clear, deep purple-blue solution. This indicates complete conversion to
.
-
-
Crystallization: Slowly add 10-15 mL of 95% ethanol down the side of the beaker. Do not stir immediately; allow the ethanol to layer. Then, gently mix to induce crystallization.
-
Isolation: Cool in an ice bath for 15 minutes. Filter the dark blue needles via vacuum filtration.
-
Purification: Wash the crystals with small portions of cold ethanol/ammonia mixture (1:1) to remove unreacted sulfate, followed by pure ethanol to facilitate drying.
Reactivity & Thermal Analysis
The thermal decomposition of tetraamminecopper(II) sulfate is a stepwise process, useful for generating specific copper oxides or sulfates.
Decomposition Pathway:
-
~100°C - 120°C: Loss of lattice water and apical water.
[1] -
~120°C - 200°C: Stepwise loss of ammonia ligands.
-
>650°C: Decomposition of the sulfate anion.
References
-
Synthesis and Characterization: BenchChem. Tetraamminecopper(II) Sulfate: Structure and Synthesis. Retrieved from
-
Crystallography: Mazzi, F. (1955).[5] The crystal structure of cupric tetrammine sulfate monohydrate. Acta Crystallographica. Retrieved from
-
Spectroscopy (EPR/UV-Vis): EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors. MDPI.[2] Retrieved from
-
Thermal Analysis: Mettler Toledo. Thermal Decomposition of Copper Sulfate Pentahydrate (Comparative Baseline). Retrieved from
-
General Properties: National Institutes of Health. Cupric Sulfate, Ammoniated. PubChem. Retrieved from
